Cas no 57641-48-2 (1,3-bis(4-chlorophenoxy)propan-2-ol)

1,3-bis(4-chlorophenoxy)propan-2-ol structure
57641-48-2 structure
Product Name:1,3-bis(4-chlorophenoxy)propan-2-ol
CAS No:57641-48-2
MF:C15H14Cl2O3
MW:313.175862789154
CID:1605953
PubChem ID:239783
Update Time:2025-04-21

1,3-bis(4-chlorophenoxy)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1,3-bis(4-chlorophenoxy)propan-2-ol
    • Chimcoccide
    • 1,3-Bis-&lt
    • 4-chlor-phenoxy&gt
    • -propanol-(2)
    • 1,3-bis(4-chlorobenzylideneamino)guanidine
    • Khimcoccid
    • Robenidina [INN-Spanish]
    • Khimkoktside
    • Khimkoktsid
    • EINECS 247-308-3
    • 1,3-Di-(p-chlorphenoxy)-2-hydroxypropan
    • 1,3-di(4-chlorophenoxy)-2-propanol
    • 1,3-bis-[(p-chlorobenzylidene)-amino]-guanidine
    • 1,3-bis-(4-chloro-phenoxy)-propan-2-ol
    • UNII-4888ME6C4E
    • 1,3-Bis-(4-chlor-phenoxy)-propan-2-ol
    • Robenidinum [INN-Latin]
    • Robenidine
    • Robenidine [INN:BAN]
    • Chimcoccide; 1,3-Bis-< 4-chlor-phenoxy> -propanol-(2); 1,3-bis(4-chlorobenzylideneamino)guanidine; Khimcoccid; Robenidina [INN-Spanish]; Khimkoktside; Khimkoktsid; EINECS 247-308-3; 1,3-Di-(p-chlorphenoxy)-2-hydroxypropan; 1,3-di(4-chlorophenoxy)-2-propanol; 1,3-bis-[(p-chlorobenzylidene)-amino]-guanidine; 1,3-bis-(4-chloro-phenoxy)-propan-2-ol; UNII-4888ME6C4E; 1,3-Bis-(4-chlor-phenoxy)-propan-2-ol; Robenidinum [INN-Latin]; Roben
    • 1,3-Bis(4-chlorophenoxy)-2-propanol
    • DTXSID90973219
    • NSC50790
    • NSC-45313
    • NSC45313
    • NSC-50790
    • 57641-48-2
    • Inchi: 1S/C15H14Cl2O3/c16-11-1-5-14(6-2-11)19-9-13(18)10-20-15-7-3-12(17)4-8-15/h1-8,13,18H,9-10H2
    • InChI Key: UZKMXACRVHXSAQ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)OCC(COC1C=CC(=CC=1)Cl)O

Computed Properties

  • Exact Mass: 312.03212
  • Monoisotopic Mass: 312.0319997g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 38.7Ų

Experimental Properties

  • PSA: 38.69
  • LogP: 3.81210
Recommended suppliers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd